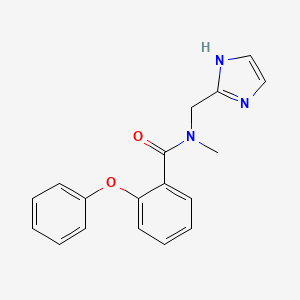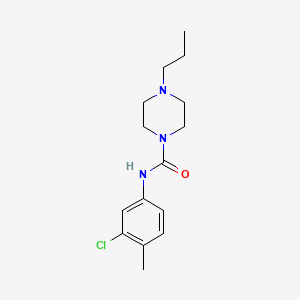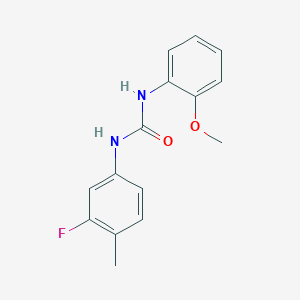
N-(1H-imidazol-2-ylmethyl)-N-methyl-2-phenoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-imidazol-2-ylmethyl)-N-methyl-2-phenoxybenzamide, also known as PHMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of N-(1H-imidazol-2-ylmethyl)-N-methyl-2-phenoxybenzamide is not fully understood, but it is believed to involve the disruption of the cell membrane of microorganisms. This compound is thought to interact with the phospholipid bilayer of the cell membrane, causing destabilization and eventual lysis of the cell.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of bacterial and fungal growth, induction of apoptosis in cancer cells, and modulation of immune responses. This compound has also been shown to have low toxicity in mammalian cells, making it a promising candidate for further research and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1H-imidazol-2-ylmethyl)-N-methyl-2-phenoxybenzamide for lab experiments is its broad-spectrum antimicrobial activity, which makes it useful for a wide range of applications. However, this compound can also be toxic to certain cell types at high concentrations, which can limit its use in some experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on N-(1H-imidazol-2-ylmethyl)-N-methyl-2-phenoxybenzamide. One area of interest is the development of new applications for this compound in biomedical research, such as the treatment of antibiotic-resistant infections or the development of new cancer therapies. Another area of interest is the optimization of the synthesis method for this compound, with the goal of improving yield and purity. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on human health and the environment.
Métodos De Síntesis
N-(1H-imidazol-2-ylmethyl)-N-methyl-2-phenoxybenzamide can be synthesized through a multistep process involving the reaction of 2-phenoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 1H-imidazole-2-methanol and N-methylmorpholine. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
N-(1H-imidazol-2-ylmethyl)-N-methyl-2-phenoxybenzamide has been extensively studied for its potential applications in various fields, including biomedical research, material science, and environmental science. In biomedical research, this compound has been investigated for its antibacterial, antifungal, antiviral, and anticancer properties. In material science, this compound has been used as a coating material for various surfaces due to its antimicrobial properties. In environmental science, this compound has been studied for its potential use in water treatment and disinfection.
Propiedades
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-N-methyl-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-21(13-17-19-11-12-20-17)18(22)15-9-5-6-10-16(15)23-14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPBDFFEVBMZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN1)C(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinate](/img/structure/B5325575.png)
![methyl 2-[(4-iodophenyl)amino]-4-oxo-4-phenyl-2-butenoate](/img/structure/B5325577.png)


![1-[(4-isopropylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5325605.png)
![5-{[(2-ethoxyphenyl)amino]carbonyl}-1,3-phenylene diacetate](/img/structure/B5325610.png)
![2-{3-[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-3-oxopropyl}-5-fluoro-1H-benzimidazole](/img/structure/B5325617.png)
![methyl {2-methoxy-6-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5325619.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea](/img/structure/B5325629.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5325635.png)
![1-(5-isopropyl-1,2,4-oxadiazol-3-yl)-N-methyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]methanamine](/img/structure/B5325639.png)

![4-benzyl-1-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5325652.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(methylthio)phenyl]acrylonitrile](/img/structure/B5325663.png)